molecular formula C2H4BrNO2 B164235 Amino(bromo)acetic acid CAS No. 138146-21-1

Amino(bromo)acetic acid

Cat. No. B164235
M. Wt: 153.96 g/mol
InChI Key: PSQQVBSFAXDCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(bromo)acetic acid, also known as glycine bromoacetic acid, is a derivative of glycine, an amino acid that is essential for human health. Amino(bromo)acetic acid is commonly used in scientific research due to its ability to modify proteins and peptides, which can lead to new insights into their functions and potential therapeutic applications.

Mechanism Of Action

Amino(bromo)acetic acid modifies proteins and peptides by reacting with the amino groups on their side chains. This reaction can lead to changes in the protein's structure and function, which can be studied to gain insights into its biological activity. Amino(bromo)acetic acid can also be used to crosslink proteins, which can help to identify protein-protein interactions.

Biochemical And Physiological Effects

Amino(bromo)acetic acid can have a range of biochemical and physiological effects, depending on the specific protein or peptide that it is modifying. It can alter the protein's structure, which can affect its function, stability, and solubility. It can also change the protein's charge, which can affect its interactions with other molecules.

Advantages And Limitations For Lab Experiments

One advantage of using amino(bromo)acetic acid in lab experiments is that it is relatively easy to synthesize and purify. It can also be used to modify proteins and peptides in a specific location, which can help to identify the function of that region. However, one limitation of using amino(bromo)acetic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving amino(bromo)acetic acid. One area of research is to develop new methods for modifying proteins and peptides using amino(bromo)acetic acid, which can help to identify new therapeutic targets. Another area of research is to study the effects of amino(bromo)acetic acid on cellular processes, which can provide insights into its potential use as a therapeutic agent. Finally, researchers can investigate the use of amino(bromo)acetic acid in combination with other reagents to modify proteins and peptides, which can lead to new insights into their function and activity.

Synthesis Methods

Amino(bromo)acetic acid can be synthesized through a reaction of Amino(bromo)acetic acid with bromoacetic acid. This reaction results in the formation of a white crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

Amino(bromo)acetic acid is commonly used in scientific research as a reagent for modifying proteins and peptides. It can be used to introduce a bromine atom into a specific location on a protein or peptide, which can alter its structure and function. This modification can be useful in studying the function of specific proteins or peptides, as well as in developing new therapeutic agents.

properties

CAS RN

138146-21-1

Product Name

Amino(bromo)acetic acid

Molecular Formula

C2H4BrNO2

Molecular Weight

153.96 g/mol

IUPAC Name

2-amino-2-bromoacetic acid

InChI

InChI=1S/C2H4BrNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6)

InChI Key

PSQQVBSFAXDCAN-UHFFFAOYSA-N

SMILES

C(C(=O)O)(N)Br

Canonical SMILES

C(C(=O)O)(N)Br

synonyms

Acetic acid, aminobromo- (9CI)

Origin of Product

United States

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